4-(2-Cyclopentylethyl)piperidine hydrochloride
Overview
Description
4-(2-Cyclopentylethyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₃NCl It is a derivative of piperidine, featuring a cyclopentylethyl group attached to the nitrogen atom of the piperidine ring
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Targets of Action
The targets of piperidine derivatives can vary widely depending on the specific compound. For example, Pitolisant, a piperidine derivative, acts as an antagonist and inverse agonist at the histamine H3 receptor .
Mode of Action
The mode of action of piperidine derivatives also depends on the specific compound. In the case of Pitolisant, it enhances the activity of histaminergic neurons by blocking histamine autoreceptors . This increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can be diverse. For instance, Pitolisant affects the histaminergic neuron signaling pathway in the brain, which plays a role in maintaining wakefulness .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary. For example, Pitolisant has been found to have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
The result of the action of piperidine derivatives can depend on the specific compound and its targets. For instance, Pitolisant has been found to reduce the Epworth Sleepiness Scale (ESS) score in patients with narcolepsy compared to placebo .
Action Environment
The action environment of piperidine derivatives can be influenced by various factors, including the specific compound, its targets, and the individual patient’s characteristics. For example, the efficacy of Pitolisant in treating narcolepsy has been found to be comparable to that of modafinil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopentylethyl)piperidine hydrochloride typically involves the reaction of 2-cyclopentylethylamine with an appropriate acylating agent, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at a controlled level to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to maximize yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclopentylethyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
4-(2-Cyclopentylethyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(2-Cyclopentylethyl)piperidine hydrochloride can be compared with other similar compounds, such as:
Piperidine: The parent compound without the cyclopentylethyl group.
4-(2-Cyclohexylethyl)piperidine hydrochloride: A similar compound with a cyclohexylethyl group instead of cyclopentylethyl.
4-(2-Phenylethyl)piperidine hydrochloride: A compound with a phenylethyl group attached to the piperidine ring.
Uniqueness: this compound is unique due to its specific structural features, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(2-cyclopentylethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPJIKQEFRJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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